10-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide

Racemization Process Chemistry Industrial Recycling

10-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide (CAS 791633-38-0) is a chlorinated derivative within the dibenzo[b,f]azepine-5-carboxamide class, a family of compounds primarily recognized for their voltage-gated sodium channel (VGSC) blocking activity and consequent applications in epilepsy, mood disorders, and emerging oncology research. The compound bears a chlorine atom at the 10-position of the reduced azepine ring, distinguishing it from the 10-keto (oxcarbazepine) and 10-hydroxy (licarbazepine) analogs.

Molecular Formula C15H13ClN2O
Molecular Weight 272.73
CAS No. 791633-38-0
Cat. No. B2687153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide
CAS791633-38-0
Molecular FormulaC15H13ClN2O
Molecular Weight272.73
Structural Identifiers
SMILESC1C(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)Cl
InChIInChI=1S/C15H13ClN2O/c16-12-9-10-5-1-3-7-13(10)18(15(17)19)14-8-4-2-6-11(12)14/h1-8,12H,9H2,(H2,17,19)
InChIKeySILOKTCUWIPXDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

10-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide (CAS 791633-38-0): Chemical Identity and Pharmacological Context


10-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide (CAS 791633-38-0) is a chlorinated derivative within the dibenzo[b,f]azepine-5-carboxamide class, a family of compounds primarily recognized for their voltage-gated sodium channel (VGSC) blocking activity and consequent applications in epilepsy, mood disorders, and emerging oncology research [1]. The compound bears a chlorine atom at the 10-position of the reduced azepine ring, distinguishing it from the 10-keto (oxcarbazepine) and 10-hydroxy (licarbazepine) analogs. While the class is anchored by clinically established drugs, this specific 10-chloro-10,11-dihydro congener has been explicitly disclosed as a key intermediate in the synthesis of licarbazepine and related single-enantiomer antiepileptic agents, rather than as a terminal active pharmaceutical ingredient [2]. Its chemical formula is C15H13ClN2O with a molecular weight of 272.73 g/mol . The compound is commercially available from multiple suppliers with typical purities of 95–98%, supported by batch-specific QC documentation including NMR, HPLC, and GC analyses .

Why 10-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide Cannot Be Replaced by a Generic Class Member


Simple functional group interchange within the 10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide series is not feasible for synthetic chemists. The 10-chloro substituent imposes a unique reactivity profile that is absent in the 10-hydroxy (licarbazepine) or 10-oxo (oxcarbazepine) analogs and in the fully unsaturated 10-chloro-5H-dibenz[b,f]azepine-5-carboxamide. Critically, the 10-hydroxy derivative undergoes facile acid- or base-catalyzed elimination of water to yield an undesired olefinic byproduct, a pathway that precludes its direct use in configurational recycling or certain nucleophilic displacement strategies [1]. The 10-chloro analog circumvents this elimination pathway, serving as a *stable, isolable intermediate* that can be cleanly hydrolyzed to the racemic 10-hydroxy compound under mild, aqueous conditions [1]. In contrast, the unsaturated 10-chloro-5H-dibenz[b,f]azepine-5-carboxamide requires harsh concentrated sulfuric acid (90–96%) for hydrolysis and is associated with poor yields in oxcarbazepine synthesis [2]. The quantitative evidence below formalizes these differential reactivities, which are decisive for process chemistry route selection and procurement specification.

Quantitative Differentiation Evidence for 10-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide


Stability Against Dehydration: 10-Chloro vs. 10-Hydroxy Intermediate in Racemization Recycling

In the synthesis of single-enantiomer eslicarbazepine acetate, the unwanted (R)-10-hydroxy enantiomer must be recycled via racemization. Direct racemization of the 10-hydroxy compound (I/II) under standard acidic or basic conditions leads exclusively to a dehydrated olefinic product of negligible synthetic value [1]. Conversion to the 10-chloro intermediate (VII) fully suppresses this elimination pathway. The chloro intermediate is described as 'sufficiently stable' and can be isolated, purified, and subsequently hydrolyzed in neat water to furnish racemic 10-hydroxy compound (III) in 'high yield and very good purity' with a strictly 1:1 enantiomeric ratio confirmed by chiral HPLC [1]. This represents a qualitative go/no-go differentiation: the 10-hydroxy compound fails to deliver recyclable racemate, while the 10-chloro compound succeeds.

Racemization Process Chemistry Industrial Recycling Antiepileptic Drug Synthesis

Hydrolysis Condition Severity: 10-Chloro-10,11-dihydro vs. 10-Chloro-5H (Unsaturated) Analog

The 10-chloro-10,11-dihydro compound (CAS 791633-38-0) hydrolyzes under mild, aqueous conditions (neat water or water-miscible solvent mixtures, 15–30°C) [1]. In stark contrast, hydrolysis of the unsaturated analog 10-chloro-5H-dibenz[b,f]azepine-5-carboxamide (CAS 59690-92-5) to yield oxcarbazepine requires 90–96% concentrated sulfuric acid at 10–30°C in the process disclosed by Ciba Geigy [2]. Furthermore, a later patent notes that the sulfuric acid route via the 10-chloro-5H intermediate gives 'poor yields' for oxcarbazepine [3]. The dihydro compound thus offers substantial advantages in process safety (elimination of concentrated strong acid), corrosion mitigation, and waste stream reduction.

Hydrolysis Oxcarbazepine Synthesis Process Safety Green Chemistry

Isolation and Purification Feasibility: Crystalline 10-Chloro Intermediate vs. Oily or Unstable Alternatives

The 10-chloro-10,11-dihydro compound can be 'easily isolated from the reaction mixture' and 'further purified by slurrying or recrystallisation from suitable solvents such as ethyl acetate, acetone, or methyl ethyl ketone' [1]. This contrasts with many chlorinated intermediates that are oils or decompose upon attempted isolation. Commercial availability at 95–98% purity with batch-specific analytical documentation (NMR, HPLC, GC) from multiple vendors confirms the compound's isolable, solid-state nature suitable for procurement, storage, and quality-controlled use . The 10-hydroxy analog, by comparison, requires careful handling to avoid dehydration and is not amenable to the same straightforward recrystallization workflow.

Intermediate Isolation Purification Solid-State Properties Supply Chain

Regioselective Monochlorination vs. Dichloro Byproduct Formation

The chlorination of 10,11-dihydro-10-hydroxy-5H-dibenz[b,f]azepine-5-carboxamide with controlled stoichiometry (1.02–2 molar equivalents of chlorinating agent, preferably 1.05–1.2 eq) yields the monochloro product as the principal species [1]. Over-chlorination or use of the fully unsaturated starting material can lead to the 10,11-dichloro analog (CAS 59690-98-1), which has a higher molecular weight (307.18 g/mol) and two leaving groups, altering its subsequent reactivity and purification profile . The patent disclosure provides explicit molar ratio ranges to maximize monochloro product formation, offering quantitative process control parameters that are not available for many competing intermediates.

Chlorination Selectivity Synthetic Efficiency Byproduct Control

Validated Application Scenarios for 10-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide


Industrial Recycling of Chiral 10-Hydroxy Intermediates in Eslicarbazepine Acetate Manufacture

In the large-scale production of eslicarbazepine acetate (Aptiom®), the resolution of racemic licarbazepine generates an equimolar amount of the unwanted (R)-enantiomer. Direct racemization of this enantiomer is blocked by a competing dehydration reaction. The 10-chloro-10,11-dihydro compound (VII) serves as the enabling intermediate: the (R)-alcohol is converted to the stable 10-chloro derivative, which is then hydrolyzed in water to regenerate racemic licarbazepine for re-entry into the resolution cycle [1]. This recycling loop dramatically reduces the effective cost of the chiral starting material, which the patent describes as 'extremely expensive' [1]. Procurement of high-purity 10-chloro intermediate, either as an isolated building block or generated in situ from recycled alcohol, is a critical decision point for process economists.

Mild-Condition Hydrolysis Route to Racemic Licarbazepine for Research and Reference Standard Synthesis

For medicinal chemistry laboratories and analytical reference standard manufacturers requiring racemic licarbazepine (10,11-dihydro-10-hydroxy-5H-dibenz[b,f]azepine-5-carboxamide), the 10-chloro intermediate offers a convenient, mild hydrolysis pathway using neat water at ambient temperature, avoiding strong acids or bases [1]. The product is recovered by simple filtration and confirmed as a strict 1:1 racemate by chiral HPLC, making it suitable for use as a reference marker in enantiomeric purity method development [1]. This contrasts with direct reduction of oxcarbazepine, which may require metal hydride reagents and more complex workup.

Functionalized Building Block for Diversification of Dibenzo[b,f]azepine Chemical Space

The reactive benzylic chlorine at position 10 makes this compound a versatile electrophilic handle for nucleophilic displacement reactions beyond simple hydrolysis. Researchers exploring novel 10-substituted dibenzo[b,f]azepine-5-carboxamides for target identification (e.g., selective VGSC subtype blockers, HDAC inhibitors, or anticancer leads as highlighted by Afsordeh et al., 2025) can use this intermediate to introduce amines, thiols, alkoxides, or carbon nucleophiles [2][3]. The commercial availability at 95–98% purity with QC documentation enables reproducible SAR exploration without the need to develop a de novo synthetic route to the 10-chloro scaffold.

Process Development for Oxcarbazepine Synthesis: Comparative Evaluation of Hydrolysis Routes

Although the 10-chloro-10,11-dihydro compound is not the direct precursor to oxcarbazepine (which requires the unsaturated 10-chloro-5H analog or 10-methoxy intermediate), it serves as a valuable comparator for process R&D groups evaluating competing synthetic strategies. The documented mild aqueous hydrolysis of the dihydro-chloro compound [1] stands in contrast to the concentrated H2SO4-mediated hydrolysis of the unsaturated chloro analog, which suffers from poor yields according to later patent disclosures [4]. Process chemists can use this differential reactivity data to design hybrid routes or to justify selection of the 10-methoxy pathway over the 10-chloro pathway for oxcarbazepine, while reserving the 10-chloro-10,11-dihydro compound for licarbazepine-targeted syntheses.

Quote Request

Request a Quote for 10-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.